1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octene core substituted with a 4-bromophenyl ethanone group. This compound shares structural homology with tropane alkaloids, which are known for their activity in the central nervous system, though its specific applications remain under investigation .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c16-12-6-4-11(5-7-12)10-15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSFNJITDSFDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone is a bicyclic compound belonging to the class of azabicyclic compounds, which are often studied for their diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects and unique structural characteristics.
Chemical Structure and Properties
The compound features an azabicyclo[3.2.1]octane core, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 252.15 g/mol. Its structure allows for specific interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.
The mechanism of action involves the compound's ability to interact with various receptors and enzymes in biological systems. The bicyclic structure enables it to fit into binding sites with high specificity, modulating the activity of these targets and leading to various biological effects.
Anticonvulsant Activity
Research has demonstrated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related azabicyclic compounds have shown significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The efficacy in these models suggests potential applications in treating epilepsy and other seizure disorders.
Inhibition of Enzymes
The compound may also exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For example, azabicyclic compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both crucial in the pathophysiology of Alzheimer's disease . Preliminary data indicate that modifications to the azabicyclo structure can enhance selectivity and potency against these enzymes.
Study on Related Compounds
A study focused on a series of azabicyclic compounds reported that certain derivatives demonstrated IC50 values in the low micromolar range against MAO-B and AChE, indicating strong inhibitory potential . These findings suggest that structural modifications, such as bromination or substitution with phenyl groups, could enhance biological activity.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. In studies involving related bicyclic structures, no significant neurotoxicity was observed at therapeutic doses, indicating a favorable safety profile for further development.
Data Table: Biological Activity Overview
Scientific Research Applications
Chemistry
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone serves as a significant building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various synthetic pathways:
- Synthetic Intermediates : It can be utilized in the synthesis of other biologically active compounds.
- Catalysis : The compound's bicyclic nature may enhance catalytic properties in specific reactions.
Biology
The biological activity of this compound has been explored extensively:
- Enzyme Interaction : Preliminary studies indicate that it may interact with certain enzymes, potentially modulating their activity.
- Receptor Binding : There is ongoing research into its binding affinity to various receptors, which could lead to the development of new therapeutic agents.
Medicine
The potential medicinal applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Initial findings suggest significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : In vitro studies have shown that this compound inhibits cancer cell proliferation by inducing apoptosis.
Case Studies
- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that the compound exhibited effective antimicrobial properties against common pathogens, suggesting its potential as a new antibiotic agent.
- Cancer Research : In vitro assays have indicated that treatment with this compound resulted in a marked decrease in the viability of several cancer cell lines, particularly those associated with breast and lung cancers.
Industrial Applications
Beyond its laboratory use, this compound is being investigated for potential applications in industrial settings:
- Material Science : Its unique chemical properties may lend themselves to the development of advanced materials with specialized characteristics.
Comparison with Similar Compounds
Positional Isomers of Bromophenyl Substitution
Variations in the Bicyclic Substituents
- 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone (CAS 64603-83-4): This analogue lacks the 4-bromophenyl group, reducing molecular weight and lipophilicity. The absence of the bromine atom may diminish halogen bonding interactions, a key feature in many drug-receptor complexes .
- 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 1184918-93-1): Substitution with a cyclopropylmethyl group instead of ethanone introduces steric bulk and altered lipophilicity, which could affect membrane permeability and metabolic pathways .
Functional Group Modifications
Aryl Group Diversity
- (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one ():
The 2-fluoro-4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the 4-bromophenyl group. This may increase reactivity in nucleophilic substitution reactions but reduce stability under physiological conditions.
Heterocyclic Analogues
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Pyrazole-based derivatives with a 4-bromophenyl group exhibit distinct conformational flexibility compared to the rigid azabicyclo core. The pyrazole ring’s hydrogen-bonding capability may enhance solubility but reduce blood-brain barrier penetration relative to the target compound .
Comparative Data Table
Research Implications and Limitations
Further studies should prioritize:
- Stereochemical Impact : Assessing how (1R,5S) configuration affects receptor selectivity versus racemic mixtures.
- Bromine vs. Other Halogens : Comparing 4-bromo with chloro or iodo analogues for optimized halogen bonding.
- Synthetic Scalability : Leveraging methods from to improve yield and purity.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone?
- Methodological Answer : The synthesis typically involves coupling the azabicyclo[3.2.1]octene core with a 4-bromophenyl ethanone moiety. A plausible route includes:
Alkylation : Reacting the azabicyclo fragment (e.g., 8-azabicyclo[3.2.1]oct-2-ene) with a bromophenyl ethanone derivative under basic conditions.
Catalytic Optimization : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity .
Q. How can researchers address contradictions in reported biological activity data for azabicyclo-octane derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition + cell viability).
Control Experiments : Test enantiomers (e.g., (1R,5S) vs. (1S,5R)) to isolate stereochemical effects.
Structural Validation : Confirm compound integrity via X-ray crystallography to rule out degradation .
Q. What computational approaches optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict reaction pathways for azabicyclo-alkyne coupling (e.g., transition-state energy barriers).
- Machine Learning (ML) : Train models on azabicyclo reaction datasets to predict optimal catalysts/solvents .
- Molecular Dynamics (MD) : Simulate solvent effects on regioselectivity during alkylation.
Q. How is X-ray crystallography applied to resolve the stereochemistry of the azabicyclo core?
- Methodological Answer :
-
Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOAc).
-
Data Collection : Synchrotron radiation (e.g., λ = 0.710–0.920 Å) for high-resolution data .
-
Refinement : Software like SHELXL to model hydrogen bonding and torsional angles.
- Data Table : Crystallographic Parameters for Analogous Compounds
| Compound | Space Group | R-factor | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)sulfonyl | P-1 | 0.045 | |
| 8-Benzyl-azabicyclo | P2₁2₁2₁ | 0.052 |
Q. What are the key handling and stability considerations for this compound?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the azabicyclo double bond .
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to 1-(4-azepan-1-yl-3-fluorophenyl)ethanone) .
Q. How can structure-activity relationship (SAR) studies guide modifications to the azabicyclo core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
